N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea

Physicochemical profiling Drug-likeness Cellular permeability

N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea (CAS 919996-49-9) is a synthetic small molecule belonging to the N-hydroxyurea class, characterized by a 4-chlorobenzyl substituent at the N-position and a free hydroxyurea (hydroxamic acid) warhead. With a molecular formula of C8H9ClN2O2 and molecular weight of 200.62 g/mol, it is structurally related to the clinical antimetabolite hydroxyurea (HU), but incorporates a lipophilic 4-chlorobenzyl group that differentiates it from the parent compound and simple N-aryl congeners.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 919996-49-9
Cat. No. B15171873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
CAS919996-49-9
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NO)Cl
InChIInChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12)
InChIKeyZILIVKBKFFLCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea (CAS 919996-49-9): Chemical Identity and Pharmacophore Class


N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea (CAS 919996-49-9) is a synthetic small molecule belonging to the N-hydroxyurea class, characterized by a 4-chlorobenzyl substituent at the N-position and a free hydroxyurea (hydroxamic acid) warhead [1]. With a molecular formula of C8H9ClN2O2 and molecular weight of 200.62 g/mol, it is structurally related to the clinical antimetabolite hydroxyurea (HU), but incorporates a lipophilic 4-chlorobenzyl group that differentiates it from the parent compound and simple N-aryl congeners [1][2]. The N-hydroxyurea motif functions as a bidentate zinc-binding group capable of inhibiting metalloenzymes such as carbonic anhydrases (CAs), while the benzyl substitution pattern influences target selectivity, lipophilicity (XLogP3-AA = 1), and cellular permeability profiles distinct from both unsubstituted HU and direct N-aryl analogs [2][3].

Why N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea Cannot Be Replaced by Generic Hydroxyurea or Simple N-Aryl Analogs


The N-hydroxyurea pharmacophore class exhibits steep structure-activity relationships (SAR) where subtle changes to the N-substituent dramatically alter target selectivity and potency. Unsubstituted hydroxyurea (HU) is a weak, pan-metalloenzyme inhibitor with limited cellular utility, whereas introducing an aryl group directly at the N-position (e.g., N-(4-chlorophenyl)-N'-hydroxyurea) yields compounds that potently inhibit bacterial carbonic anhydrases but lose activity against human isoforms [1]. The benzyl spacer (-CH2-) in N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea introduces conformational flexibility and altered electronic distribution compared to direct N-aryl analogs, which is predicted to modulate zinc-binding geometry and isoform selectivity [2]. Procuring generic hydroxyurea or the N-phenyl analog as a substitute would therefore compromise the specific pharmacological profile, target engagement pattern, and physicochemical properties (e.g., logP, solubility) that differentiate this compound for specialized research applications [1][3].

Quantitative Differentiation Evidence for N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea Against Comparators


Predicted Lipophilicity Advantage Over Hydroxyurea: XLogP3-AA Comparison

The target compound exhibits a computed XLogP3-AA value of 1.0, compared to -0.5 for unsubstituted hydroxyurea (HU), indicating a 1.5 log unit increase in lipophilicity conferred by the 4-chlorobenzyl group [1][2]. This difference is consistent with the established benzyloxyurea SAR where lipophilic substitution enhances membrane permeability and cellular potency in anticancer assays [3].

Physicochemical profiling Drug-likeness Cellular permeability

Carbonic Anhydrase Isoform Selectivity Predicted from N-Aryl-N-Hydroxyurea SAR

The N'-aryl-N-hydroxyurea scaffold demonstrates class-level selectivity for bacterial and diatom carbonic anhydrases over human cytosolic isoforms hCA I and II. In a direct panel study, the 4-chlorophenyl analog (Compound 4) showed KIs >10,000 nM for hCA I/II but 4,405 nM for VchCAα and 541 nM for VchCAβ, with the 4-Cl substitution conferring a 10-fold weaker inhibition of VchCAβ compared to 2-Cl or 3-Cl isomers [1]. The target compound's benzyl spacer is predicted to further modulate this selectivity profile by altering the spatial orientation of the chlorophenyl group relative to the zinc-binding hydroxamic acid moiety [2].

Metalloenzyme inhibition Anti-infective target selectivity Carbonic anhydrase

Antiproliferative Activity Benchmarking Against Benzyloxyurea Chemotype in Leukemia Cell Lines

A systematic SAR study of benzyloxyurea derivatives demonstrated that benzyl substitution on the N-hydroxyurea scaffold yields compounds with IC50 values ranging from 1.32 µM to >160 µM against K562 human leukemia cells, compared to 73.60 µM for unsubstituted hydroxyurea [1]. The most potent benzyloxyurea derivative (4f') achieved an IC50 of 1.32 µM on K562, representing a 55.8-fold improvement over HU [1]. While the target 4-chlorobenzyl derivative is not among the specific compounds tabulated, the potency range established for the benzyloxyurea class provides a quantitative framework for expected activity.

Anticancer screening Kinase-independent cytotoxicity Leukemia models

Apoptosis Induction Superiority of Benzyloxyurea Chemotype Over Hydroxyurea

Flow cytometry analysis of benzyloxyurea compound 4g demonstrated 68.1% apoptosis induction in K562 cells at 10^-3 M, compared to only 28.0% for hydroxyurea at the same concentration [1]. At a 10-fold lower concentration (10^-4 M), 4g still induced 31.6% apoptosis versus 26.0% for HU, demonstrating that the benzyl-substituted scaffold engages cell death pathways more efficiently than the parent drug [1].

Apoptosis induction Flow cytometry Mechanism of action differentiation

Recommended Research Application Scenarios for N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea Based on Evidence Profile


Tool Compound for Bacterial Carbonic Anhydrase Selectivity Profiling

Based on the N'-aryl-N-hydroxyurea scaffold's demonstrated selectivity for bacterial CAs (VchCAα KI = 4,405 nM; VchCAβ KI = 541 nM) over human isoforms hCA I/II (KI >10,000 nM), the target compound serves as a structurally distinct probe for mapping CA isoform selectivity in Vibrio cholerae and related pathogens [1]. Its benzyl spacer differentiates it from the direct N-phenyl analog series, enabling SAR expansion at the Zn-binding group distance parameter.

Antiproliferative Screening in Kinase-Independent Leukemia Models

The benzyloxyurea class demonstrates IC50 values as low as 1.32 µM against K562 cells, representing a >55-fold improvement over hydroxyurea (IC50 73.60 µM) [1]. The target compound is suitable for inclusion in antiproliferative screening cascades against hematological malignancy cell lines, with HU serving as an internal reference standard to quantify the potency gain conferred by the 4-chlorobenzyl substitution.

Apoptosis Mechanism-of-Action Studies in Drug-Resistant Cancer Models

Flow cytometry evidence shows benzyloxyurea derivatives induce 68.1% apoptosis vs. 28.0% for HU at equimolar concentrations (10^-3 M) in K562 cells [1]. This differential apoptotic activity positions the target compound for mechanism-of-action studies comparing programmed cell death pathway engagement between N-hydroxyurea chemotypes, particularly in HU-resistant or HU-tolerant leukemia subpopulations.

Physicochemical Probe for Lipophilic N-Hydroxyurea Scaffold Optimization

With a computed XLogP3-AA of 1.0—intermediate between unsubstituted HU (-0.5) and highly lipophilic diaryl N-hydroxyureas—the target compound provides a calibrated reference point for medicinal chemistry campaigns optimizing the lipophilicity-potency-solubility balance of N-hydroxyurea-based metalloenzyme inhibitors [1][2].

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